2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol
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Overview
Description
The compound “2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol” is a member of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family . This class of compounds has been the subject of extensive research due to their significant biological activities in various domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been the subject of numerous studies . The vast majority of biologically active TPs and their analogs described to date are synthetic compounds . An efficient one-step procedure for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo has been reported .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold presents four different families of isomers . The well-known [1,2,4]triazolo[1,5-a]pyrimidine isomer is the most studied . The InChI code for a similar compound, 2-(benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile, is 1S/C13H9N5S/c14-6-11-7-15-12-16-13(17-18(12)8-11)19-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol” is not available, a related compound, 2-(benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile, has been classified with the GHS07 pictogram and carries the hazard statements H302, H312, and H332 .
Future Directions
The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired numerous reviews over the years on their chemistry and methods of synthesis, with a minor focus on their biological properties . As the development and application of these compounds continue, they may find further use in agriculture and medicinal chemistry .
Properties
IUPAC Name |
2-benzylsulfanyl-7-hydroxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-9-6-10(18)16-11(13-9)14-12(15-16)19-7-8-4-2-1-3-5-8/h1-6,18H,7H2,(H,13,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPELDJKFQAXJGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=CC(=O)NC3=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357319 |
Source
|
Record name | AP-501/41557792 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98968-26-4 |
Source
|
Record name | AP-501/41557792 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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